1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound primarily studied for its potential biological activities. This compound belongs to the class of urea derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The IUPAC name of this compound reflects its intricate structure, which includes methoxy, thiophene, and phenethyl groups.
The compound is classified under the category of organic compounds and specifically as a urea derivative. Ureas are characterized by the presence of the functional group -NH(C=O)2. This particular compound can be sourced from specialized chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed chemical information and synthesis methods.
The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves several multi-step organic reactions. A common synthetic route includes:
This method highlights the importance of controlling reaction conditions such as temperature, pH, and the presence of solvents to maximize yield and purity.
The molecular formula of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is . The structure can be represented using standard chemical notation:
InChI=1S/C16H20N2O3S/c1-11-6-4-5-7-13(11)18-16(19)17-10-14(20-3)15-9-8-12(2)21-15/h4-9,14H,10H2,1-3H3,(H2,17,18,19)This data provides insights into its stereochemistry and functional groups that may influence its biological activity.
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The physical properties of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and potential applications in drug formulation.
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea has several potential applications in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4